molecular formula C21H20N2O4 B244484 N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide

Número de catálogo B244484
Peso molecular: 364.4 g/mol
Clave InChI: VNYZNWKAAYQRKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a key role in pain perception and signaling. EMA401 has been shown to be effective in preclinical models of neuropathic pain and has undergone clinical trials for the treatment of chronic pain in humans.

Mecanismo De Acción

EMA401 is a highly selective antagonist of the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, which is expressed in the peripheral nervous system and has been shown to play a key role in pain perception and signaling. By blocking the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, EMA401 reduces pain signaling and can alleviate chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, decreasing the expression of pain-related genes, and reducing the activity of pain-sensing neurons. These effects contribute to its ability to reduce chronic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EMA401 has several advantages for lab experiments, including its high selectivity for the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, its ability to penetrate the blood-brain barrier, and its demonstrated efficacy in preclinical models of neuropathic pain. However, EMA401 also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action and potential side effects.

Direcciones Futuras

There are several potential future directions for research on EMA401, including:
1. Further preclinical studies to better understand its mechanism of action and potential therapeutic applications.
2. Clinical trials to evaluate its efficacy in treating other types of chronic pain, such as cancer-related pain or fibromyalgia.
3. Development of new formulations or delivery methods to improve its pharmacokinetic properties and increase its efficacy.
4. Investigation of potential combination therapies with other pain medications to enhance its effects.
5. Exploration of its potential as a treatment for other conditions, such as anxiety or depression, that are associated with chronic pain.

Métodos De Síntesis

The synthesis of EMA401 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-ethylbenzoic acid with 4-methoxyaniline to form the intermediate 3-(4-ethylbenzoyl)aminophenol. This intermediate is then converted to the final product, EMA401, through a series of reactions involving furfurylamine and other reagents.

Aplicaciones Científicas De Investigación

EMA401 has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Preclinical studies have shown that EMA401 is effective in reducing neuropathic pain in animal models, and clinical trials have demonstrated its safety and efficacy in humans.

Propiedades

Fórmula molecular

C21H20N2O4

Peso molecular

364.4 g/mol

Nombre IUPAC

N-[3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-3-14-6-8-15(9-7-14)20(24)23-17-13-16(10-11-18(17)26-2)22-21(25)19-5-4-12-27-19/h4-13H,3H2,1-2H3,(H,22,25)(H,23,24)

Clave InChI

VNYZNWKAAYQRKW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

SMILES canónico

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.